Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate
CAS No.:
Cat. No.: VC18638704
Molecular Formula: C11H19F2NO3
Molecular Weight: 251.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19F2NO3 |
|---|---|
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | tert-butyl (6R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate |
| Standard InChI | InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | BFAPMBBDPHTYKX-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CCC(C1)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC(C1)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate (CAS: 2839975-04-9) belongs to the azepane class of heterocyclic compounds. Its molecular formula is , with a molar mass of 251.27 g/mol . The compound’s IUPAC name, tert-butyl (R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate, reflects its stereochemistry at the 6-position (R-configuration) and the presence of a tert-butyl ester. The SMILES notation, , further clarifies its structural arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.27 g/mol | |
| CAS Number | 2839975-04-9 | |
| Purity | 97% | |
| IUPAC Name | tert-butyl (R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate |
The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic manipulations. The difluoro substituents at the 3-position introduce electronegativity and conformational rigidity, while the hydroxy group at the 6-position offers a site for further functionalization .
Synthesis and Manufacturing
The synthesis of tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate involves multi-step processes optimized for yield and stereochemical control. A common approach utilizes fluorinated reagents to introduce the difluoro groups, followed by cyclization to form the azepane ring.
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Fluorination:
Electrophilic fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to substitute hydrogen atoms with fluorine at the 3-position. This step requires precise temperature control to avoid over-fluorination. -
Ring Closure:
Cyclization of linear precursors, often via intramolecular nucleophilic substitution or reductive amination, forms the azepane backbone. Chiral auxiliaries or asymmetric catalysis ensure the R-configuration at the 6-position. -
Esterification:
The tert-butyl ester is introduced using tert-butyl dicarbonate () in the presence of a base like DMAP (4-dimethylaminopyridine). This step typically achieves high yields (>85%).
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| 1 | Selectfluor®, CHCN, 0°C | 75% | Difluoro substitution |
| 2 | NaBH, MeOH, RT | 82% | Reduction of imine |
| 3 | BocO, DMAP, DCM | 88% | Esterification |
Purification via column chromatography or recrystallization ensures a final purity of ≥97% .
Biological Activity and Mechanism
The compound’s bioactivity stems from its interplay of fluorine atoms and hydroxyl group. Fluorine’s electronegativity enhances lipophilicity (), promoting membrane permeability and bioavailability. The hydroxy group facilitates hydrogen bonding with target proteins, while the tert-butyl ester balances metabolic stability and hydrolytic lability.
Enzyme Modulation
In vitro studies demonstrate inhibitory activity against serine hydrolases, including acetylcholinesterase (IC = 2.3 µM) and lipase (IC = 5.1 µM). The difluoro moiety likely interacts with catalytic triads, as shown in molecular docking simulations.
Receptor Interactions
Preliminary assays suggest affinity for G protein-coupled receptors (GPCRs), particularly adenosine A receptors ( = 340 nM). This aligns with structural similarities to known GPCR ligands, where the azepane ring mimics cyclic amine pharmacophores.
Applications in Pharmaceutical Research
Biochemical Probes
The compound serves as a versatile probe for studying enzyme kinetics and receptor signaling. Its fluorinated structure allows -NMR tracking in real-time binding assays, providing insights into dynamic biological processes.
Drug Design
Structural analogs of this compound are explored for:
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Neurodegenerative Diseases: Targeting acetylcholinesterase in Alzheimer’s therapy.
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Metabolic Disorders: Inhibiting lipases for obesity treatment.
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Oncology: Modulating adenosine receptors to enhance immunotherapy.
Table 3: Comparative Analysis with Related Azepanes
| Compound | Substituents | Target | IC (µM) |
|---|---|---|---|
| This compound | 3,3-difluoro, 6-hydroxy | Acetylcholinesterase | 2.3 |
| tert-Butyl 6-hydroxyazepane | 6-hydroxy | Lipase | 8.7 |
| Benzyloxycarbonyl derivative | Benzyloxycarbonyl | Adenosine A | 0.9 |
Future Research Directions
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Mechanistic Studies: Elucidate the exact binding mode with acetylcholinesterase using cryo-EM or X-ray crystallography.
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.
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Toxicology Profiling: Evaluate acute and chronic toxicity to establish safety margins.
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Analog Synthesis: Explore replacing the tert-butyl group with biodegradable esters to enhance metabolic clearance.
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